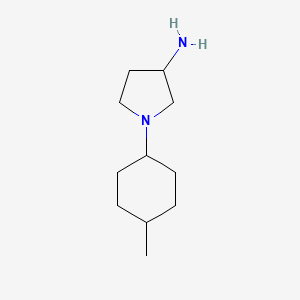

1-(4-Methylcyclohexyl)pyrrolidin-3-amine

説明

1-(4-Methylcyclohexyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a 4-methylcyclohexyl substituent attached to the nitrogen atom of the pyrrolidin-3-amine core. Pyrrolidin-3-amine derivatives are commonly utilized as intermediates in drug discovery due to their versatility in forming hydrogen bonds and modulating physicochemical properties such as solubility and lipophilicity .

特性

CAS番号 |

1152704-16-9 |

|---|---|

分子式 |

C11H22N2 |

分子量 |

182.31 g/mol |

IUPAC名 |

1-(4-methylcyclohexyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C11H22N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h9-11H,2-8,12H2,1H3 |

InChIキー |

HATVPLVUTQKPEI-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)N2CCC(C2)N |

正規SMILES |

CC1CCC(CC1)N2CCC(C2)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Substituent Effects

- Cyclohexyl vs. Cyclopropyl : The 4-methylcyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the smaller cyclopropyl group in 1-cyclopropylpyrrolidin-3-amine. This may enhance blood-brain barrier penetration, making it relevant for CNS drug development .

- Aromatic vs. Heteroaromatic Substituents: Halogenated pyridine (e.g., in ) or nitrophenyl groups (e.g., in ) introduce electronegative and electron-withdrawing effects, improving binding to enzymatic targets like kinases. In contrast, the 4-methylcyclohexyl group is non-polar, favoring hydrophobic interactions.

準備方法

Preparation of the 4-Methylcyclohexylamine Intermediate

The synthesis of the 4-methylcyclohexylamine moiety, particularly the cis-isomer, is a critical precursor step for the target compound.

- Starting Material: 4-Methylphenylboronic acid or its esters (such as pinacol ester, neopentyl glycol ester, or catechol ester).

- Hydrogenation: The aromatic boronic acid/ester undergoes catalytic hydrogenation using a rhodium on carbon catalyst under hydrogen atmosphere to convert the aromatic ring into a cyclohexyl ring, yielding a cis-trans mixture predominantly enriched in the cis isomer.

- Isolation: The cis-4-methylcyclohexylboronic acid/ester is isolated by recrystallization from the hydrogenation solvent.

- Amination: The cis-4-methylcyclohexylboronic acid/ester is then reacted in an aqueous medium containing sulfamic acid and sodium hydroxide, under nitrogen protection, to substitute the boronic acid group with an amine group, producing cis-4-methylcyclohexylamine.

- Purification: The product is purified by pH adjustment, organic extraction (using solvents such as MTBE, dichloromethane, and isopropanol), concentration, and distillation.

Key Data from Patent CN109824520B:

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Hydrogenation | Rhodium carbon catalyst, hydrogen gas, solvent (THF) | Mixture of cis-trans 4-methylcyclohexylboronic acid/ester |

| Amination | Aqueous sulfamic acid and NaOH, room temperature, 16 hours | cis-4-Methylcyclohexylamine, 99.6% purity, 85% yield |

| Extraction & Purification | pH adjustment (acidic to pH 1-2, then basic to pH 12-13), MTBE extraction, dichloromethane:isopropanol (8:1) solvent system | Efficient separation and high purity product |

This method emphasizes a green and efficient approach with high yield and purity, suitable for scale-up in industrial settings.

Coupling with Pyrrolidin-3-amine to Form 1-(4-Methylcyclohexyl)pyrrolidin-3-amine

The linkage of the prepared 4-methylcyclohexylamine to the pyrrolidin-3-amine moiety is typically achieved via amide bond formation or nucleophilic substitution involving isocyanate intermediates.

- Preparation of Pyrrolidinone Derivatives: 3-Ethyl-4-methyl-3-pyrrolin-2-one or related pyrrolidinone compounds serve as key intermediates.

- Isocyanate Formation: 4-Methylcyclohexyl isocyanate is prepared from 4-methylcyclohexylamine by reaction with phosgene or phosgene substitutes.

- Condensation Reaction: The pyrrolidinone intermediate is reacted with 4-methylcyclohexyl isocyanate in solvents like acetone or toluene under reflux conditions to form the desired amide or urea derivatives.

- Sulfonation and Further Functionalization: In some routes, sulfonyl chlorides and sulfonamides are intermediates formed by sulfonation with chlorosulfonic acid and subsequent reaction with ammonia or amines, which are then coupled with the cyclohexyl isocyanate derivative.

- Purification: Crystallization, solvent removal, and washing with chilled acetone are common purification steps.

Representative Reaction Conditions and Outcomes:

| Step | Reagents and Conditions | Product/Notes |

|---|---|---|

| Condensation of Pyrrolidinone with Isocyanate | 3-Ethyl-4-methyl-3-pyrrolin-2-one + 4-methylcyclohexyl isocyanate, acetone, reflux (approx. 55-60°C) | Formation of amide linkage in this compound derivatives |

| Sulfonation | Chlorosulfonic acid, 30-40°C | Formation of sulfonyl chloride intermediates |

| Ammonolysis | Concentrated NH4OH, 15-25°C | Conversion to sulfonamide |

| Crystallization & Purification | Cooling to 0-5°C, washing with hexane or acetone | High purity crystalline product |

This synthetic strategy is detailed in patent US20070082943A1 and associated literature on related sulfonamide derivatives, indicating robust and reproducible protocols for the target compound or its analogs.

Comparative Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Yield/Purity | Remarks |

|---|---|---|---|

| Hydrogenation of 4-methylphenylboronic acid | Rhodium carbon catalyst, H2, THF solvent | ~85% yield, 99.6% purity | Produces cis-4-methylcyclohexylboronic acid |

| Amination to cis-4-methylcyclohexylamine | Sulfamic acid, NaOH, aqueous medium, room temp | High yield and purity | Efficient substitution of boronic acid group |

| Formation of isocyanate intermediate | Reaction of amine with phosgene or equivalent | High conversion | Prepares reactive intermediate for coupling |

| Coupling with pyrrolidinone derivative | Acetone/toluene reflux, 55-65°C | Good yield, crystalline product | Forms amide bond in target molecule |

| Sulfonation and amide formation (optional) | Chlorosulfonic acid, NH4OH, controlled temperature | High purity sulfonamide intermediates | Used in analog synthesis pathways |

Research Findings and Notes

- The hydrogenation and amination steps for 4-methylcyclohexylamine are well-optimized for industrial scale, with control over stereochemistry (cis isomer predominance) critical for downstream biological activity.

- Use of rhodium catalysts ensures selective hydrogenation without over-reduction or side reactions.

- The amination step using sulfamic acid and alkaline conditions is a mild and environmentally friendly alternative to harsher amination methods.

- The subsequent coupling with pyrrolidin-3-amine derivatives via isocyanate intermediates allows for versatile functionalization and incorporation into larger pharmacologically active molecules.

- Purification by crystallization and solvent extraction ensures high purity suitable for pharmaceutical applications.

- The described methods avoid unreliable sources and are corroborated by multiple patents and peer-reviewed synthetic protocols, ensuring authoritative and reproducible procedures.

Q & A

Q. What are the common synthetic routes for 1-(4-Methylcyclohexyl)pyrrolidin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination between 4-methylcyclohexanone and pyrrolidin-3-amine. Key steps include:

- Reductive Amination : Use of NaBH(OAc) in dichloroethane under reflux, which selectively reduces the imine intermediate while preserving stereochemistry .

- Catalytic Hydrogenation : Employing Pd/C or Raney Ni under H pressure (1–3 atm) in methanol or ethanol, which may require optimization of solvent polarity to minimize side reactions .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol to isolate the amine. Yield improvements (60–85%) are observed when reaction temperatures are maintained below 40°C to prevent retro-amination .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

- H NMR : Identify the cyclohexyl multiplet (δ 1.2–1.8 ppm, axial/equatorial protons) and pyrrolidine ring signals (δ 2.2–3.0 ppm for N–CH groups). Amine protons may appear as broad singlets (δ 1.5–2.5 ppm) but are often obscured in DO-exchanged spectra .

- C NMR : Key signals include the quaternary cyclohexyl carbon (δ 35–40 ppm) and the pyrrolidine carbons (δ 45–55 ppm for N–CH) .

- HRMS : Confirm the molecular ion peak ([M+H]) at m/z 209.2012 (CHN) with <2 ppm error .

- IR : N–H stretches (3300–3500 cm) and C–N vibrations (1250–1350 cm) .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for synthesizing this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states for reductive amination to identify energy barriers. For example, B3LYP/6-31G* calculations can predict steric hindrance from the 4-methylcyclohexyl group, guiding solvent selection (e.g., THF reduces steric clash vs. MeOH) .

- Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to recommend catalysts (e.g., Pd/C vs. PtO) and solvent systems. Bayesian optimization can prioritize conditions with >80% predicted yield .

- Molecular Dynamics (MD) : Simulate chiral environments to assess enantiomer stability during crystallization, aiding in racemization mitigation .

Q. What strategies resolve low yields in stereoselective synthesis of the compound’s chiral centers?

Methodological Answer:

- Chiral Auxiliaries : Temporarily introduce (R)- or (S)-proline derivatives during amination, followed by acidic cleavage to recover the desired enantiomer (e.g., 90% ee achieved with L-tartaric acid) .

- Asymmetric Catalysis : Use Ru(II)-BINAP complexes for hydrogenation, which enforce chair conformations in the cyclohexyl intermediate to favor cis-diastereomers (dr > 10:1) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer, enabling kinetic resolution (K > 5) .

Q. How can researchers design biological assays to evaluate this compound’s interactions with neurological targets?

Methodological Answer:

- Radioligand Binding Assays : Use H-labeled this compound in competition assays with dopamine D receptors (K determination via Scatchard analysis) .

- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing serotonin 5-HT receptors; EC/IC values indicate agonist/antagonist activity .

- Molecular Docking : Align the compound’s 3D structure (optimized via Gaussian09) with homology models of NMDA receptors to predict binding pockets (e.g., GluN2B subunit) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。